Cas no 633-00-1 (Rosolic acid)

Rosolic acid structure
Rosolic acid structure
Nome del prodotto:Rosolic acid
Numero CAS:633-00-1
MF:C20H16O3
MW:304.339245796204
CID:39307
PubChem ID:120307

Rosolic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Rosolic acid
    • 4-(Bis(4-hydroxyphenyl)methylene)-2-methyl-2,5-cyclohexadien-1-one
    • 4-(BIS(P-HYDROXYPHENYL)METHYLENE)-2-METHYL-5-CYCLOHEXADIEN-1-ONE
    • 4,4'-Dihydroxy-3-methylfuchsone
    • Rosolsaeure
    • DTXSID00189182
    • NS00029897
    • DTXSID201317969
    • 4-[(4-hydroxy-3-methylphenyl)-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one
    • 4-(Bis(p-hydroxyphenyl)methylene)-2-methyl-2,5-cyclohexadien-1-one
    • 4-((4-Hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one
    • BRN 2592232
    • 2,5-Cyclohexadien-1-one, 4-(bis(p-hydroxyphenyl)methylene)-2-methyl-
    • EINECS 252-671-6
    • 633-00-1
    • 35675-66-2
    • 2,5-Cyclohexadien-1-one, 4-((4-hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene)-
    • DTXCID30111673
    • 4-[(4-hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one
    • TWNIXJJSBDRPSN-UHFFFAOYSA-N
    • 252-671-6
    • 2,5-Cyclohexadien-1-one, 4-[(4-hydroxy-3-methylphenyl)(4-hydroxyphenyl)methylene]-
    • WSRGFVKIQYLNMY-UHFFFAOYSA-N
    • Inchi: 1S/C20H16O3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,21-22H,1H3
    • Chiave InChI: WSRGFVKIQYLNMY-UHFFFAOYSA-N
    • Sorrisi: OC1=CC=C(/C(=C2\C=CC(=O)C(C)=C\2)/C2=CC=C(O)C=C2)C=C1

Proprietà calcolate

  • Massa esatta: 304.11000
  • Massa monoisotopica: 304.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 517
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5A^2
  • XLogP3: 4.2

Proprietà sperimentali

  • Densità: 1.284
  • Punto di ebollizione: 543.7°Cat760mmHg
  • Punto di infiammabilità: 296.7°C
  • Indice di rifrazione: 1.67
  • PSA: 57.53000
  • LogP: 3.98490
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:633-00-1)4-(Bis(4-hydroxyphenyl)methylene)-2-methyl-2,5-cyclohexadien-1-one
sfd17958
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta